molecular formula C7H6Cl2O3S B1586230 5-Chloro-2-methoxybenzenesulfonyl chloride CAS No. 22952-32-5

5-Chloro-2-methoxybenzenesulfonyl chloride

Cat. No.: B1586230
CAS No.: 22952-32-5
M. Wt: 241.09 g/mol
InChI Key: FCJGLIMDVOTBLO-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 g/mol . It is a white crystalline solid that is primarily used in organic synthesis. The compound is known for its reactivity due to the presence of both a sulfonyl chloride group and a methoxy group on the benzene ring.

Scientific Research Applications

5-Chloro-2-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Safety and Hazards

5-Chloro-2-methoxybenzenesulfonyl chloride is considered dangerous. It can cause severe skin burns and eye damage . It is also corrosive to metals . Safety precautions include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-methoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 5-chloro-2-methoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonyl Hydrides: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxybenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but contains a bromine atom instead of chlorine.

    5-Fluoro-2-methoxybenzenesulfonyl chloride: Contains a fluorine atom instead of chlorine.

    2-Methoxybenzenesulfonyl chloride: Lacks the chlorine substituent on the benzene ring.

Uniqueness

5-Chloro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both a chlorine atom and a methoxy group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name

5-chloro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJGLIMDVOTBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370190
Record name 5-chloro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22952-32-5
Record name 5-chloro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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